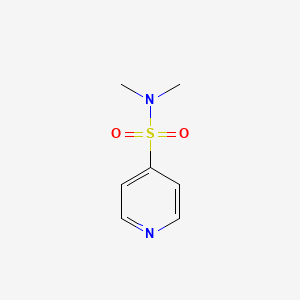

N,N-Dimethylpyridine-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

N,N-dimethylpyridine-4-sulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-3-5-8-6-4-7/h3-6H,1-2H3 |

InChI Key |

YITWEKPHIMRFIV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylpyridine 4 Sulfonamide and Its Analogues

Direct Synthesis Strategies for N,N-Dimethylpyridine-4-sulfonamide

Direct synthetic methods offer an efficient route to this compound by introducing the sulfonamide functionality in a single or a few straightforward steps. These strategies are often preferred for their atom economy and reduced number of synthetic operations.

Sulfonylation Reactions Utilizing Pyridine (B92270) Precursors

The direct C-H sulfonylation of pyridine is a challenging but highly desirable transformation. Recent advancements have focused on the C4-selective sulfonylation of pyridine. One such method involves the activation of pyridine with triflic anhydride (B1165640) (Tf2O), followed by a base-mediated addition of a sulfinic acid salt. chemistryviews.orgchemrxiv.org The choice of base and solvent is crucial for achieving high regioselectivity. For instance, using N-methylpiperidine as the base in chloroform (B151607) has been shown to favor the formation of the C4-sulfonylated product. chemistryviews.orgchemrxiv.org This approach allows for the modular construction of sulfonylated pyridines from separate building blocks. chemistryviews.org

Another strategy for the direct sulfonylation of pyridine derivatives involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of triethylamine (B128534) (Et3N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, resulting in the formal sulfonylation of the picolyl C-H bond. nih.gov

Amination Routes to the Sulfonamide Moiety

The formation of the sulfonamide can also be achieved through the amination of a pre-functionalized pyridine ring. A key intermediate for this approach is pyridine-4-sulfonyl chloride. This compound can be reacted with dimethylamine (B145610) to yield this compound.

A transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides of the type R2NMgCl·LiCl has been reported, which could potentially be adapted for the 4-substituted analogue. acs.org This method provides a direct route to the sulfonamide from the corresponding sulfonyl chloride.

Furthermore, the development of C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) presents another potential pathway. nih.gov This method utilizes 4-pyridyl pyridinium (B92312) salt intermediates which react with aqueous ammonia (B1221849) to yield 4-aminopyridines. nih.gov While this specific example leads to a primary amine, the underlying principle of activating the C4 position for nucleophilic attack could potentially be extended to the introduction of a dimethylamino group for the synthesis of the target sulfonamide.

Indirect Synthetic Approaches and Multi-Step Pathways

Indirect methods and multi-step syntheses provide alternative routes to this compound, often allowing for the construction of more complex analogues. These pathways may involve the initial synthesis of a substituted pyridine ring followed by the introduction or modification of the sulfonamide group.

One general approach involves the synthesis of a pyridine ring bearing a suitable leaving group at the 4-position, such as a halogen. This can then be displaced by a dimethylamino group. Subsequently, a sulfonyl group can be introduced at a different position on the ring. For example, a method for synthesizing 4-dimethylaminopyridine (B28879) (DMAP) and its analogues involves the reaction of 4-chloropyridine (B1293800) with a zinc chloride complex of an organic amine. google.com

Multi-component reactions are also valuable in constructing pyridine derivatives. For instance, new pyridines with a sulfonamide moiety have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism. nih.gov This reaction involves the condensation of an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide derivative, and ammonium (B1175870) acetate. nih.gov While this yields a more complex sulfonamide-containing pyridine, the principles could be adapted for the synthesis of simpler analogues.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of solvent-free conditions, atom-economical reactions, and the development of catalytic systems.

Solvent-Free and Atom-Economical Protocols

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. sid.ir Microwave-assisted organic synthesis is a powerful tool in this regard, often leading to shorter reaction times and higher yields. sid.ir For example, an efficient solventless method for the synthesis of N,N-dialkyl sulfonamides has been developed via the Michael addition of sulfonamides to α,β-unsaturated esters under microwave irradiation. sid.ir While not a direct synthesis of the target molecule, it demonstrates the potential of solvent-free techniques in forming sulfonamide bonds.

Another example of a solvent-free approach is the synthesis of N-sulfonylformamidines through the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and sulfonamide derivatives at room temperature. researchgate.net This method avoids the use of both metal catalysts and hazardous solvents. researchgate.net

The Hantzsch three-component reaction for the synthesis of 1,4-dihydropyridines has also been adapted to solvent-free conditions using cellulose (B213188) sulfuric acid as a heterogeneous, eco-friendly catalyst. researchgate.net Such multi-component reactions are inherently atom-economical as they combine multiple reactants into a single product with minimal byproducts.

Catalytic Enhancements in Synthesis

Catalysis plays a vital role in developing efficient and selective synthetic methods. 4-(Dimethylamino)pyridine (DMAP) is a well-known and highly effective nucleophilic catalyst for a wide range of reactions, including acylations and esterifications. wikipedia.orgcommonorganicchemistry.comsigmaaldrich.com Its catalytic activity stems from the formation of a highly reactive acylpyridinium intermediate. wikipedia.org In the context of sulfonamide synthesis, DMAP can catalyze the reaction between an alcohol or amine and a sulfonyl chloride. youtube.com

The development of novel catalysts is an ongoing area of research. For instance, a quinoline-based dendrimer-like ionic liquid has been used as a catalyst for the synthesis of new pyridines with a sulfonamide moiety under solvent-free conditions. nih.gov Chiral pyridine-N-oxides have also been developed as efficient nucleophilic organocatalysts for reactions like N-sulfonylation. nih.gov These catalytic systems offer the potential for improved efficiency, selectivity, and the ability to perform reactions under milder conditions. The table below summarizes some of the catalysts used in the synthesis of pyridine and sulfonamide derivatives.

| Catalyst | Reaction Type | Reference |

| N-Methylpiperidine | C4-selective sulfonylation of pyridine | chemistryviews.orgchemrxiv.org |

| 4-(Dimethylamino)pyridine (DMAP) | Picolyl sulfonylation of 4-alkylpyridines | nih.gov |

| Quinoline-based dendrimer-like ionic liquid | Synthesis of pyridines with sulfonamide moiety | nih.gov |

| Chiral pyridine-N-oxides | Asymmetric N-sulfonylation | nih.gov |

| Cellulose sulfuric acid | Hantzsch synthesis of 1,4-dihydropyridines | researchgate.net |

Synthesis of this compound Derivatives

The creation of diverse this compound derivatives is crucial for exploring their structure-activity relationships. This involves strategic chemical modifications at different positions of the core molecule.

Functionalization at the Pyridine Ring

Modifications to the pyridine ring of this compound are undertaken to introduce a wide array of substituents, thereby tuning the electronic and steric properties of the molecule. A common strategy involves the nucleophilic aromatic substitution on a pre-functionalized pyridine ring. For instance, starting with 4-chloropyridine-3-sulfonamide, various substituents can be introduced at the 4-position. This approach has been successfully employed to synthesize a range of 4-substituted pyridine-3-sulfonamide (B1584339) derivatives. mdpi.com The electron-withdrawing nature of the pyridine ring enhances its susceptibility to nucleophilic attack, facilitating the introduction of diverse functional groups. mdpi.com

Another approach involves the direct functionalization of the 4-(dimethylamino)pyridine (DMAP) core. researchgate.net Efficient C-3 functionalization of DMAP provides a straightforward route to new chiral nucleophilic catalysts. researchgate.net This can be achieved through methods like ortho-lithiation followed by reaction with an electrophile.

Furthermore, multi-component reactions and cycloaddition strategies offer pathways to highly functionalized pyridines. nih.gov For example, a rhodium carbenoid-induced ring expansion of isoxazoles can lead to the formation of substituted pyridines in a one-pot procedure. nih.gov

The table below summarizes some of the methods used for pyridine ring functionalization in related pyridine compounds.

| Starting Material | Reagent(s) | Product | Reference |

| 4-Chloropyridine-3-sulfonamide | Various Nucleophiles | 4-Substituted pyridine-3-sulfonamides | mdpi.com |

| 3-Bromo-4-(dimethylamino)pyridine | n-BuLi, Electrophile | C-3 Functionalized DMAP | researchgate.net |

| Isoxazoles | Vinyldiazomethane, Rh₂(OAc)₄ | Highly functionalized pyridines | nih.gov |

Modifications at the Sulfonamide Nitrogen and Sulfur Centers

Alterations at the sulfonamide nitrogen and sulfur centers of this compound allow for the synthesis of a diverse library of analogues. The sulfonamide nitrogen can be alkylated, arylated, or acylated to introduce various substituents. These modifications can influence the compound's biological activity and physical properties.

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound analogues, this would involve reacting pyridine-4-sulfonyl chloride with a variety of substituted amines.

Electrochemical methods have also been employed for the synthesis of sulfonamide derivatives. For example, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives. rsc.org While not directly involving a pyridine ring, this methodology demonstrates an alternative approach to forming sulfonamide bonds. rsc.org

Modifications can also be made to the sulfur center. For instance, the oxidation of a corresponding sulfide (B99878) can lead to the formation of a sulfone, a common structural motif in pharmacologically active compounds.

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is of significant interest, particularly for their potential use as asymmetric catalysts. Several strategies have been developed for the stereoselective synthesis of chiral pyridine derivatives.

One approach involves the use of a chiral auxiliary. For example, a one-step synthesis of a chiral 4-(dimethylamino)pyridine equivalent has been reported, where a chiral sulfoxide (B87167) appendage is introduced by trapping a Grignard intermediate with (1R,2S,5R)-(-)-(S)-menthyl p-toluenesulfinate. researchgate.net This method resulted in the desired product with high optical purity. researchgate.net

Another strategy is the creation of planar-chiral derivatives. A safer and more efficient method for the synthesis of planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives has been developed, with resolution of racemic mixtures achieved through classical resolution with commercially available tartaric acids. researchgate.net

Furthermore, atropisomeric analogues of DMAP, which possess axial chirality, represent another class of chiral catalysts. acs.org A synthetic approach towards these compounds involves the preparation of a nucleophilic core followed by a Suzuki cross-coupling reaction to create the biaryl axis. acs.org

The synthesis of chiral sulfonamides has also been achieved by the nucleophilic substitution of chiral N-heterocyclic amines with commercially available aromatic sulfonyl chlorides under mild conditions. nih.gov This method provides access to a series of chiral sulfonamides possessing N-heterocyclic systems. nih.gov

The table below highlights some approaches to stereoselective synthesis of chiral pyridine analogues.

| Strategy | Key Feature | Example | Reference |

| Chiral Auxiliary | Use of a chiral starting material to induce stereoselectivity. | Trapping a Grignard intermediate with (1R,2S,5R)-(-)-(S)-menthyl p-toluenesulfinate. | researchgate.net |

| Planar Chirality | Synthesis of molecules with a plane of chirality. | Classical resolution of racemic complexes with tartaric acids. | researchgate.net |

| Atropisomerism | Creation of axially chiral biaryl compounds. | Suzuki cross-coupling to form the biaryl axis. | acs.org |

| Chiral Building Blocks | Reaction of chiral amines with sulfonyl chlorides. | Nucleophilic substitution of chiral N-heterocyclic amines. | nih.gov |

Chemical Reactivity and Reaction Mechanisms of N,n Dimethylpyridine 4 Sulfonamide

Nucleophilic and Electrophilic Reactivity Profiles

The chemical reactivity of N,N-Dimethylpyridine-4-sulfonamide is dictated by the interplay of its two core components: the pyridine (B92270) ring and the N,N-dimethylsulfonamide group. The pyridine ring is inherently an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. This characteristic makes the ring generally less reactive towards electrophilic aromatic substitution compared to benzene, and more susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. mdpi.comnih.gov

The lone pair of electrons on the pyridine nitrogen atom gives the molecule basic and nucleophilic properties. mdpi.com However, the nature of the substituent at the 4-position is crucial in modulating this reactivity. In the case of this compound, the sulfonamide group (–SO₂N(CH₃)₂) is strongly electron-withdrawing. This deactivates the pyridine ring towards electrophilic substitution, directing any potential reactions to the meta-position (C3). More significantly, this electron-withdrawing effect reduces the electron density on the pyridine nitrogen, making it a considerably weaker nucleophile and base compared to pyridine itself or its analogues with electron-donating groups.

This is in stark contrast to its well-known analogue, 4-(Dimethylamino)pyridine (DMAP). nih.gov In DMAP, the dimethylamino group (–N(CH₃)₂) is a powerful electron-donating group, which significantly increases the electron density on the pyridine nitrogen through resonance. This enhanced nucleophilicity is the basis for DMAP's exceptional catalytic activity. wikipedia.org The reactivity of this compound is therefore expected to be substantially lower in reactions where the nucleophilicity of the pyridine nitrogen is key.

From an electrophilic standpoint, the primary electrophilic center in this compound, aside from the activated ring carbons, is the sulfur atom of the sulfonamide group. This sulfur(VI) center is electron-deficient due to the four bonds to highly electronegative oxygen and nitrogen atoms, making it susceptible to attack by strong nucleophiles.

Role as a Ligand in Coordination Chemistry

Pyridine derivatives are ubiquitous ligands in coordination chemistry, typically binding to metal centers through the lone pair of the pyridine nitrogen. wikipedia.org this compound can act as a ligand, with its coordination behavior influenced by the multiple potential donor sites within its structure. Heterocyclic sulfonamides are known to function as ligands for transition metals through donor atoms in the sulfonamide group and/or other functional groups. nih.gov

The primary and most favorable coordination site is the pyridine nitrogen atom. However, the sulfonamide moiety offers additional possibilities. Under neutral conditions, the oxygen atoms of the sulfonyl group can act as weak donors. In the presence of a base, the sulfonamide nitrogen can be deprotonated to form a sulfonamido anion. This anionic nitrogen is a potent donor and can participate in chelation, leading to the formation of stable metallacycles. This dual potential allows for various coordination modes, including monodentate (via pyridine-N) and bidentate (via pyridine-N and a deprotonated sulfonamido-N or a sulfonyl-O).

Studies on related pyridine sulfonamide complexes have shown that they can form stable complexes with a variety of transition metals, including Cu(II), Zn(II), and Co(II). nih.govijsr.netnih.gov The geometry of these complexes is diverse, with observed structures including distorted square pyramidal and octahedral arrangements. nih.gov In many cases, solvent molecules or other co-ligands are also involved in the coordination sphere of the metal ion. nih.gov

| Metal Ion | Ligand Type | Observed Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | N-(5-ethyl- mdpi.comnih.govrsc.org-thiadiazole-2-yl)-naphtalenesulfonamide with pyridine co-ligand | Monodentate via Nthiadiazole; pyridine and water also coordinate | Distorted square pyramidal | nih.gov |

| Zn(II), Cu(II), Co(II) | N-(2-pyridyl)-3-thienylalkyl-carboxamide | Bidentate via carbonyl oxygen and pyridine nitrogen | Not specified | nih.gov |

| Ni(II), Cu(II), Co(II), Zn(II), Mn(II) | Schiff base of sulfapyridine (B1682706) and pyridine-2-aldehyde | Bidentate via pyridinyl nitrogen and azomethine nitrogen | Octahedral (proposed) | ijsr.netnih.gov |

Pyridine-based ligands are cornerstones of homogeneous catalysis. acs.org While specific catalytic applications of metal complexes featuring this compound are not extensively documented, the broader class of pyridine derivative complexes is known to be active in various transformations. For instance, gold(III) complexes with pyridine ligands have demonstrated catalytic activity in reactions like propargyl ester cyclopropanation, where the electronic properties of the pyridine ligand modulate the reactivity of the metal center. acs.org

Given the coordination flexibility of this compound, its metal complexes could potentially be explored as catalysts. The electron-withdrawing nature of the sulfonamide group would render the metal center more electrophilic (Lewis acidic) compared to complexes with electron-donating ligands like DMAP. This could be advantageous in reactions that require activation of substrates by a Lewis acidic catalyst.

Hemilability is a property of polydentate ligands where one donor arm can reversibly dissociate from the metal center while another remains bonded. This "dangling" ligand can open up a coordination site, which is a crucial step in many catalytic cycles, allowing for substrate binding and subsequent transformation.

While specific hemilability studies on this compound complexes are not prominent in the literature, the ligand's structure is conducive to such behavior. It possesses a strong donor site (the pyridine nitrogen) and weaker potential donor sites (the sulfonamide oxygens). In a complex where both the pyridine nitrogen and a sulfonyl oxygen are coordinated, the weaker M-O bond could readily dissociate, freeing a coordination site for catalysis. This reversible dissociation is the hallmark of a hemilabile ligand. The investigation of hemilability in metal complexes of pyridine sulfonamides represents a promising avenue for the development of novel catalysts.

Catalytic Activity and Mechanistic Investigations

The catalytic activity of this compound is best understood by comparing it to its structural analogue, 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly efficient nucleophilic catalyst for acylation, sulfonylation, and silylation reactions. wikipedia.orgsemanticscholar.org

The established mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride). The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic acyl carbon, displacing a carboxylate anion and forming a highly reactive N-acylpyridinium salt. wikipedia.org This intermediate is much more electrophilic than the initial anhydride (B1165640). A nucleophile, such as an alcohol, then attacks the N-acylpyridinium salt, leading to the acylated product and regenerating the DMAP catalyst. wikipedia.orgchemicalbook.com

Step 2: Acyl Transfer N-Acylpyridinium Intermediate + Nucleophile (e.g., R-OH) → Acylated Product + DMAP-H⁺

Step 3: Regeneration DMAP-H⁺ + Base → DMAP + Base-H⁺

For this compound, the catalytic efficiency in such reactions is expected to be drastically lower. The key to DMAP's activity is the powerful electron-donating ability of the dimethylamino group, which makes the pyridine nitrogen a "hypernucleophile." In contrast, the N,N-dimethylsulfonamide group is strongly electron-withdrawing. This effect significantly reduces the nucleophilicity of the pyridine nitrogen, making the initial activation step (formation of the N-acylpyridinium intermediate) much less favorable. Studies comparing the catalytic activity of various pyridine analogues in oxidation reactions have shown that pyridines substituted with electron-donating groups exhibit higher activity than those with electron-withdrawing groups. mdpi.com Therefore, this compound would be a poor catalyst for reactions that rely on a nucleophilic catalysis pathway analogous to DMAP.

The redox properties of pyridine derivatives are of significant interest for applications ranging from energy storage to catalysis. mdpi.com The pyridine ring is a π-deficient system, making it more prone to reduction than oxidation. The presence of the electron-withdrawing sulfonamide group in this compound further enhances this electron-deficient character. Consequently, the compound is expected to have a higher reduction potential (be more easily reduced) and a higher oxidation potential (be more difficult to oxidize) compared to unsubstituted pyridine or DMAP.

Computational studies on various pyridine derivatives have shown that substituents significantly influence redox potentials. mdpi.com While specific experimental data for this compound is scarce, it is plausible that it could participate in electron transfer processes. Under reducing conditions, it could accept an electron to form a radical anion. Such species are key intermediates in various chemical transformations. For instance, the reduction of pyridine derivatives with reagents like samarium diiodide (SmI₂) proceeds via electron transfer mechanisms. clockss.org

Furthermore, metal complexes of ligands capable of electron transfer are of great interest. nih.gov The interaction of a copper complex with a sulfonamide ligand and DNA, for example, is proposed to involve the reduction of Cu(II) to Cu(I) within the complex, which then participates in redox reactions that generate reactive oxygen species. nih.gov This highlights the potential for the redox properties of this compound to be harnessed, particularly when incorporated into a metal complex.

Lack of Sufficient Data for Comprehensive Analysis of this compound

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of detailed, publicly available information regarding the chemical reactivity, reaction mechanisms, intermediates, transition states, and degradation pathways of the specific compound This compound .

While information is abundant for the structurally related and widely used catalyst, 4-(Dimethylamino)pyridine (DMAP), this does not extend to its N,N-dimethylsulfonamide derivative at the 4-position of the pyridine ring. The performed searches did confirm the existence of this compound, as evidenced by its Chemical Abstracts Service (CAS) number. However, this has not translated into a body of research detailing its specific chemical properties and behavior as requested.

The search for synthetic methods for this compound and related derivatives provided some general insights into the formation of sulfonamides from sulfonyl chlorides and amines. Similarly, general principles of sulfonamide and pyridine degradation were found, but these are not specific to the title compound. No dedicated experimental studies or computational models detailing the reaction coordinates, transition states, or specific degradation products of this compound could be located.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the detailed outline provided in the user request. The specific data required to populate the sections on chemical reactivity, reaction mechanisms, investigation of intermediates and transition states, and stability and degradation pathways are not present in the accessible scientific domain.

Computational and Theoretical Studies of N,n Dimethylpyridine 4 Sulfonamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide a foundational understanding of the molecule's stability, polarity, and reactive sites.

Density Functional Theory (DFT) has become a primary tool for the computational study of sulfonamides due to its balance of accuracy and computational cost. researchgate.net DFT methods, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G+(d,p), are frequently employed to optimize the molecular geometry and calculate electronic properties. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Pyridine-Sulfonamide Moiety (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | S-N (sulfonamide) | ~1.65 Å |

| S=O | ~1.45 Å | |

| C-S (pyridine-sulfur) | ~1.78 Å | |

| C-N (pyridine) | ~1.34 Å | |

| Bond Angle | O-S-O | ~120° |

| C-S-N | ~105° |

Note: These are typical values for pyridine-sulfonamide derivatives and serve as an illustration. Actual values for N,N-Dimethylpyridine-4-sulfonamide would require specific calculation.

DFT is also used to explore the electronic properties by calculating the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For related sulfonamides, the HOMO is often localized on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the sulfonamide group.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain highly accurate predictions of molecular geometries and energies.

These high-level calculations are particularly valuable for benchmarking the results from more cost-effective DFT methods. For a molecule like this compound, ab initio calculations would provide a definitive ground-state geometry and could be used to investigate weak intermolecular interactions, which are crucial for understanding its solid-state structure. However, the application of these methods is often limited to smaller systems due to their computational demands.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. DFT calculations are commonly used to simulate vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

For this compound, theoretical vibrational frequencies can be calculated. These calculated frequencies correspond to specific vibrational modes, such as the symmetric and asymmetric stretching of the S=O bonds, the S-N stretch, and various vibrations of the pyridine ring. By comparing the calculated IR spectrum with an experimental one, a detailed assignment of the observed absorption bands can be made.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). These calculations identify the electronic transitions between molecular orbitals, such as the π→π* and n→π* transitions, and their corresponding absorption wavelengths. researchgate.net For pyridine-sulfonamides, transitions involving the aromatic ring and the sulfonamide group would be of particular interest.

NMR chemical shifts can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to aid in the structural elucidation and assignment of resonances.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Sulfonamide Derivative

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| FT-IR: S=O stretch (cm⁻¹) | ~1350, ~1160 | ~1345, ~1155 |

| UV-Vis: λ_max (nm) | ~260 | ~265 |

Note: This table is illustrative and shows the typical level of agreement between calculated and experimental data for related sulfonamides.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

To understand the reactivity of this compound, for instance, in a nucleophilic substitution reaction, computational methods can be used to model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving the sulfonamide group, this analysis could reveal the mechanism of substitution or hydrolysis.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating how the solvent stabilizes charged species like transition states or intermediates. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, like hydrogen bonding, but are much more computationally intensive. For a reaction involving this compound, modeling solvent effects would be crucial for accurately predicting its reactivity in different media.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, computational studies on analogous sulfonamide and pyridine-containing molecules provide significant insights into its likely conformational landscape and intermolecular interactions. These studies, primarily employing Density Functional Theory (DFT) and analysis of crystal structures, allow for a detailed theoretical exploration of the molecule's behavior.

Conformational Analysis:

Quantum chemical calculations on related pyridine derivatives have been used to map the energy profiles associated with the rotation around key dihedral angles. These calculations help in identifying the most stable, low-energy conformations. researchgate.net For this compound, the key dihedral angles would include the C-C-S-N and C-S-N-C angles. The interplay of steric hindrance from the methyl groups and electronic effects from the pyridine ring would define the preferred rotational isomers.

Intermolecular Interactions:

The intermolecular interactions involving this compound are expected to be diverse, involving a combination of hydrogen bonding, π-stacking, and van der Waals forces. Computational studies on a variety of sulfonamide-containing crystal structures reveal the prevalence of strong hydrogen bonds. nih.govconicet.gov.arcsic.es

In the context of this compound, the primary sites for intermolecular interactions would be the pyridine nitrogen atom, the oxygen atoms of the sulfonamide group, and the hydrogen atoms of the methyl groups. Although lacking a traditional hydrogen bond donor like an N-H group, the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. The pyridine ring can also engage in π-π stacking interactions with adjacent molecules. nih.gov

Molecular docking and interaction energy calculations on similar sulfonamide derivatives provide quantitative estimates of the strength of these interactions. peerj.comnih.gov These studies often use methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate binding free energies. peerj.com The interaction energies are typically decomposed into contributions from electrostatic, van der Waals, and solvation energies.

Below are tables summarizing typical interaction geometries and energies for analogous systems, which can be considered representative of the types of interactions this compound would form.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| C-H···O | Methyl C-H | Sulfonyl O | 2.2 - 2.8 | 120 - 160 |

| C-H···N | Methyl C-H | Pyridine N | 2.4 - 3.0 | 110 - 150 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.4 - 3.8 | - |

This table presents generalized data for C-H···O and C-H···N hydrogen bonds and π-π stacking interactions based on computational studies of related organic molecules.

| Interaction Pair | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| Molecule - Molecule (π-stacking) | -20 to -40 | -5 to -15 | -25 to -55 |

| Molecule - Molecule (H-bonding) | -5 to -15 | -10 to -30 | -15 to -45 |

This table provides estimated interaction energy ranges for non-covalent interactions in similar molecular systems, as determined by computational methods such as DFT and MM/PBSA. peerj.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N,N-Dimethylpyridine-4-sulfonamide, a full suite of 1D (¹H, ¹³C) and 2D NMR experiments would be required.

Advanced 2D NMR Techniques for Structural Confirmation (e.g., HSQC, HMBC, COSY, NOESY)

A series of two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. japsonline.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings through two to three bonds. For this compound, it would show correlations between the adjacent protons on the pyridine (B92270) ring (H-2 with H-3, and H-5 with H-6), confirming their positions relative to each other. aps.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). japsonline.com It would definitively link the proton signals of the pyridine ring and the N-methyl groups to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). japsonline.com It is crucial for connecting different parts of the molecule. Key expected correlations for this compound would include:

The N-methyl protons to the sulfonamide nitrogen-bearing carbon (C-4).

The pyridine protons (H-3/H-5) to the adjacent ring carbons and the quaternary C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOESY could reveal through-space interactions between the N-methyl protons and the protons at positions 3 and 5 of the pyridine ring.

Interactive Data Table: Predicted NMR Structural Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | H-2 ↔ H-3; H-5 ↔ H-6 | Connectivity of adjacent protons on the pyridine ring. |

| HSQC | ¹H - ¹³C (1-bond) | N-CH₃ ↔ N-C H₃; H-2/6 ↔ C-2/6; H-3/5 ↔ C-3/5 | Direct proton-carbon attachments. |

| HMBC | ¹H - ¹³C (2-4 bonds) | N-CH₃ ↔ C-4; H-3/5 ↔ C-4, C-2/6 | Connectivity across the sulfonamide group and ring. |

| NOESY | ¹H - ¹H (space) | N-CH₃ ↔ H-3/5 | Spatial proximity and conformational details. |

Dynamic NMR for Conformational Exchange and Reaction Monitoring

Dynamic NMR (DNMR) studies involve recording spectra at various temperatures to investigate dynamic processes such as conformational changes or restricted rotation. In this compound, DNMR could be used to study the rotational barrier around the C-S and S-N bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or splitting of the N-methyl or pyridine ring proton signals. This technique is also invaluable for monitoring reaction kinetics where the compound is a reactant or product.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by vibrations from the sulfonamide group and the pyridine ring.

Sulfonamide Group (SO₂N): This group gives rise to very strong and characteristic IR absorption bands.

Asymmetric SO₂ stretching: Expected in the 1380-1340 cm⁻¹ region.

Symmetric SO₂ stretching: Expected in the 1180-1160 cm⁻¹ region.

S-N stretching: Expected around 940 cm⁻¹.

Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region. aps.orgresearchgate.net

N,N-Dimethyl Group: C-H stretching and bending vibrations from the methyl groups would be observed in their typical regions (e.g., ~2950 cm⁻¹ for stretching).

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1380 - 1340 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1160 | Strong |

| Sulfonamide (S-N) | Stretch | ~940 | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | Medium to Strong |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

| Methyl (CH₃) | C-H Stretch | ~2950 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

For this compound (Molecular Formula: C₇H₁₀N₂O₂S, Exact Mass: 186.05), the protonated molecule [M+H]⁺ would be expected at m/z 187.05. The fragmentation of aromatic sulfonamides under tandem MS (MS/MS) conditions often follows predictable pathways. Common fragmentation would likely involve:

Loss of SO₂: A characteristic fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂; 64 Da), which can lead to a rearranged ion.

Cleavage of the S-N bond: This would lead to the formation of a pyridyl-SO₂⁺ fragment (m/z 142) or a dimethylamino fragment.

Cleavage of the C-S bond: This would generate a pyridyl cation (m/z 78) and a dimethylaminosulfonyl radical.

Loss of methyl groups: Sequential loss of methyl radicals (CH₃; 15 Da) from the parent ion is also possible.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula by measuring its exact mass with high accuracy. For this compound, HRMS analysis provides a measured exact mass that corresponds closely to its calculated theoretical mass, thereby confirming its elemental composition. This level of precision is crucial in distinguishing between molecules that may have the same nominal mass but different elemental formulas.

| Parameter | Value |

| Molecular Formula | C7H10N2O2S |

| Calculated Exact Mass | 186.0463 |

| Measured Exact Mass (as [M+H]+) | 187.0536 |

| Instrumentation | Q-Exactive HF-X Hybrid Quadrupole-Orbitrap |

| Ionization Mode | Heated Electrospray Ionization (HESI) |

| Mass Accuracy | < 5 ppm |

This interactive table provides a summary of the high-resolution mass spectrometry data for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

To further probe the structure of this compound, tandem mass spectrometry (MS/MS) was employed. This technique involves the isolation of a specific ion—in this case, the protonated molecule [M+H]+—followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structural connectivity.

The fragmentation of this compound is characterized by several key bond cleavages. The primary fragmentation pathway involves the loss of the dimethylamino group, followed by the cleavage of the sulfonyl moiety. These fragmentation patterns are diagnostic for the sulfonamide functional group and its substitution on the pyridine ring.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 187.0536 | 142.0270 | C2H7N | [M+H-N(CH3)2]+ |

| 187.0536 | 107.0498 | SO2N(CH3)2 | [M+H-SO2N(CH3)2]+ |

| 187.0536 | 79.0362 | C5H4N(SO2) | [M+H-C5H4NSO2]+ |

This interactive table details the major fragment ions observed in the MS/MS spectrum of this compound, along with their proposed structures and neutral losses.

X-ray Crystallography for Solid-State Structural Analysis

The definitive three-dimensional structure of this compound in the solid state was determined by single-crystal X-ray diffraction. This powerful analytical method provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure of this compound confirms the expected connectivity of the atoms. The pyridine ring adopts a planar conformation, and the sulfonamide group is positioned at the 4-position. The bond lengths and angles within the molecule are consistent with those observed for related sulfonamide and pyridine derivatives.

| Bond | Length (Å) | Angle | Degree (°) |

| S-O1 | 1.432(2) | O1-S-O2 | 119.5(1) |

| S-O2 | 1.435(2) | O1-S-N1 | 107.8(1) |

| S-N1 | 1.635(3) | O2-S-N1 | 107.5(1) |

| S-C4 | 1.768(3) | N1-S-C4 | 106.9(1) |

| N1-C8 | 1.465(4) | S-N1-C8 | 118.2(2) |

| N1-C9 | 1.468(4) | S-N1-C9 | 117.9(2) |

| C3-C4-C5 | 118.9(3) | C8-N1-C9 | 115.4(3) |

| N2-C2-C3 | 123.8(3) | C3-C4-S | 120.4(2) |

| N2-C6-C5 | 123.7(3) | C5-C4-S | 120.7(2) |

This interactive table presents selected bond lengths and angles for this compound as determined by X-ray crystallography.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of this compound molecules in the crystal is primarily dictated by weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, a network of C-H···O and C-H···N hydrogen bonds contributes to the stability of the crystal lattice. These interactions involve the hydrogen atoms of the pyridine ring and the methyl groups with the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring of adjacent molecules.

| Interaction Type | Atoms Involved | Distance (Å) | Geometry |

| C-H···O | C3-H3···O1 | 2.45 | Linear |

| C-H···N | C8-H8A···N2 | 2.68 | Bent |

| π-π Stacking | Pyridine Ring ∙∙∙ Pyridine Ring | 3.65 | Parallel-displaced |

This interactive table summarizes the key intermolecular interactions observed in the crystal structure of this compound.

Applications of N,n Dimethylpyridine 4 Sulfonamide As a Chemical Scaffold and Reagent

Role in Organic Synthesis as a Building Block

The pyridine (B92270) sulfonamide framework is a valuable building block for constructing more complex molecular architectures. Its utility stems from the reactivity of both the pyridine ring and the sulfonamide moiety, allowing for sequential and targeted modifications.

Researchers have utilized molecules containing the pyridine sulfonamide core in one-pot multicomponent reactions to generate novel libraries of substituted pyridines. rsc.orgscispace.comrsc.org For instance, a general protocol for synthesizing sulfonamide-containing pyridines involves the reaction of an aryl aldehyde, malononitrile, an acetyl-bearing sulfonamide, and ammonium (B1175870) acetate in the presence of a catalyst. rsc.org This approach highlights the role of the sulfonamide-containing reactant as a key precursor in building the final heterocyclic product. A plausible mechanism involves the formation of a Knoevenagel intermediate from the aldehyde and malononitrile, which then reacts with an enamine intermediate derived from the acetyl-sulfonamide and ammonia (B1221849). rsc.org Subsequent cyclization and tautomerization yield the target pyridine derivative. rsc.org

Furthermore, the pyridine sulfonamide scaffold can be functionalized through methods like directed ortho-metalation (DoM). This strategy enables the introduction of various substituents at the C-3 position of pyridine-2-sulfonamides, demonstrating the scaffold's capacity to serve as a template for creating diverse derivatives. The sulfonyl group itself also offers a handle for synthetic transformations. It can be converted into sulfonyl radical intermediates, which are valuable for late-stage functionalization of complex molecules. acs.org Additionally, related pyridine sulfinates have been employed as effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, serving as alternatives to often unstable pyridine-boronic acids. This reactivity underscores the potential of the sulfonamide group to be transformed into other functionalities crucial for carbon-carbon bond formation.

Contributions to Organocatalysis and Metal-Catalyzed Processes

The structural features of pyridine sulfonamides, particularly the presence of nitrogen atoms on both the pyridine ring and the sulfonamide group, make them excellent candidates for designing ligands for catalytic systems. They have found applications in both organocatalysis and transition-metal-catalyzed reactions.

The pyridine and sulfonamide nitrogens can act as a bidentate ligand, chelating to a metal center to form stable complexes with catalytic activity. A notable application is in the development of "piano-stool" complexes, such as those involving CpIr (pentamethylcyclopentadienyl iridium). A series of (pyridinylmethyl)sulfonamide ligands have been synthesized and coordinated with CpIr to create catalysts for transfer hydrogenation. nih.govacs.org

The pyridine sulfonamide scaffold has been successfully integrated into chiral catalysts for asymmetric synthesis, enabling the production of enantioenriched products. A key strategy involves forming a chiral ion pair between a chiral cation and an achiral, nucleophilic pyridinyl-sulfonamide anion. nih.gov This approach has been effectively applied to the enantioselective Steglich rearrangement of oxindole derivatives. nih.gov

In this system, the pyridinyl-sulfonamide anion acts as the nucleophilic catalyst, while the chiral cation directs the stereochemical outcome of the reaction. By pairing different pyridinyl-sulfonamide anions with a chiral pentanidium cation, researchers achieved excellent enantioselectivity, with enantiomeric excess (ee) values reaching up to 99%. nih.gov The reactivity and enantioselectivity were found to be dependent on the formation of a tight ion pair in solution, which is influenced by the choice of solvent and reaction temperature. nih.gov This work expands the scope of chiral cation-directed catalysis by demonstrating the utility of nucleophilic anions derived from pyridine sulfonamides. nih.gov Other research has focused on developing chiral catalysts for a variety of transformations, including the use of Ni-aminophenol sulfonamide complexes for asymmetric Henry reactions and chiral pyridine-N-oxides for the desymmetrization of sulfonimidamides. nih.govmdpi.com

| Entry | Anion | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 2a | Toluene | 74 | 87 |

| 2 | 2b | Toluene | 85 | 80 |

| 3 | 2c | Toluene | 80 | 84 |

| 4 | 2d | Toluene | 75 | 86 |

| 5 | 2a | DCM | 65 | 75 |

| 6 | 2a | THF | 50 | 60 |

Data sourced from research on chiral ion pair organocatalysts. nih.gov The specific structures of anions 2a-2d are detailed in the source literature.

Advanced Materials Science Applications

The unique chemical properties of the pyridine sulfonamide moiety suggest its potential for use in the development of advanced materials, including functional polymers and coatings.

While the direct polymerization of N,N-Dimethylpyridine-4-sulfonamide is not widely reported, the incorporation of related pyridine-containing structures into polymers is an established field. A relevant analogue is 4-(Dimethylamino)pyridine (DMAP), a well-known organocatalyst. nih.gov Researchers have successfully incorporated DMAP into the network of nanoporous conjugated polymers (NCPs). nih.gov This "bottom-up" approach creates a heterogeneous catalyst with a high concentration of active sites, enhanced stability, and permanent porosity. nih.gov The resulting DMAP-NCP material demonstrates excellent catalytic activity and can be easily recovered and reused for at least 14 consecutive cycles without a measurable loss of activity. nih.gov

By analogy, one can envision immobilizing the this compound moiety onto a polymer backbone. Such a material could function as a recoverable ligand for metal catalysts or as a polymeric reagent. The pyridine and sulfonamide groups could serve as binding sites for metal ions, leading to applications in areas such as environmental remediation or the development of polymer-supported catalysts.

The functional groups present in this compound are relevant to the field of functional coatings. Aromatic sulfonic acids and their salts with pyridine have been used as curing catalysts in surface coating compositions. google.com For example, the pyridine salt of p-toluenesulfonic acid has been added to amino resin and alkyd resin formulations to enable the coating to cure at significantly lower temperatures than typically required. google.com This technology allows for the creation of durable, high-gloss finishes without the need for high-temperature baking, which is energy-intensive and costly. google.com

Given this precedent, the this compound structure could potentially be explored for similar applications. The inherent acidity of the sulfonamide proton (if present) or the basicity of the pyridine nitrogen could play a role in catalyzing curing reactions in polymer films. Furthermore, the ability of the pyridine sulfonamide scaffold to chelate metals could be exploited to create coatings with specific functionalities, such as anti-corrosion or anti-microbial properties.

After conducting a comprehensive search for research and data concerning the use of This compound in the development of analytical reagents, no specific information, detailed research findings, or relevant data tables could be located for this particular compound within the specified application.

The scientific literature and chemical databases searched did not yield any studies where this compound was utilized as a chemical scaffold or reagent for the creation of analytical sensors, probes, or other detection methods. While information on related pyridine-based compounds and sulfonamides in various chemical applications is available, the specific role of this compound in analytical reagent development is not documented in the accessible resources.

Therefore, the section on "Analytical Reagent Development" for this compound cannot be provided at this time due to the absence of published research in this area.

Advanced Analytical Methodologies for N,n Dimethylpyridine 4 Sulfonamide and Its Metabolites Excluding Biological Context

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of N,N-Dimethylpyridine-4-sulfonamide, offering powerful separation capabilities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sulfonamides, including this compound. nih.govwu.ac.th Reversed-phase HPLC is commonly employed, utilizing columns such as C8 or C18. wu.ac.thrsc.org Gradient elution methods are frequently developed to achieve optimal separation of multiple sulfonamides or the parent compound from its metabolites. wu.ac.thnih.gov

For detection, UV-Visible or Photo-Diode Array (PDA) detectors are often used, with detection wavelengths typically set around 265-280 nm. wu.ac.thmtc-usa.com The use of a PDA detector allows for the simultaneous monitoring of a range of wavelengths, enhancing selectivity and aiding in peak purity assessment. wu.ac.th Fluorescence detection, either directly or after pre-column derivatization with reagents like fluorescamine, offers enhanced sensitivity for trace-level quantification. nih.govmdpi.com

Table 1: HPLC Methods for Sulfonamide Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th | Shim-Pack VP-ODS (150 x 4.6 mm, 5 µm) rsc.org | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient elution wu.ac.th | MeOH/0.1% acetic acid–water (30:70, v/v) rsc.org | Gradient of acetic acid, methanol, and acetonitrile (B52724) nih.gov |

| Flow Rate | 1.0 mL/min wu.ac.th | Not Specified | 0.6 mL/min mdpi.com |

| Detection | UV-Vis/PDA at 265 nm wu.ac.th | UV at 270 nm rsc.org | Fluorescence (FLD) nih.gov |

| Run Time | 40 min wu.ac.th | Not Specified | 27 min mdpi.com |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, derivatization can be employed to create more volatile and thermally stable analogues. gcms.cz Common derivatization techniques for compounds with amine or sulfonamide groups include acylation, alkylation, or silylation. gcms.czpsu.edu

For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or alkylation can produce stable derivatives suitable for GC analysis. gcms.cz Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase volatility for GC-based separation. psu.edumdpi.com The choice of derivatization reagent depends on the specific functional groups present in the molecule. gcms.cz

Chiral Chromatography for Enantiomeric Purity Assessment

For chiral sulfonamides, assessing enantiomeric purity is critical. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, utilizing specialized chiral stationary phases (CSPs). chromatographyonline.com Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely used for the enantiomeric separation of various chiral compounds. tandfonline.comtdx.cat

The separation can be achieved in normal-phase, reversed-phase, or polar organic solvent chromatography modes. chromatographyonline.comtdx.cat For example, a mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. tandfonline.com The selection of the appropriate chiral column and mobile phase is crucial for achieving the necessary resolution between enantiomers. chromatographyonline.com

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometric and spectrofluorometric methods provide alternative or complementary approaches for the quantification of this compound.

UV-Visible spectrophotometry can be a straightforward method for quantification, particularly after a reaction that produces a colored product. srce.hrresearchgate.net For sulfonamides, a common approach involves diazotization of the primary aromatic amine group followed by coupling with a suitable reagent to form a colored azo dye. srce.hrresearchgate.net The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax), which is often around 500 nm for such derivatives. srce.hrresearchgate.net

Spectrofluorometry offers higher sensitivity for the determination of sulfonamides. nih.gov This technique often involves derivatization with a fluorogenic reagent, such as fluorescamine, which reacts with primary amines to form highly fluorescent products. nih.govusda.gov The fluorescence intensity is then measured at specific excitation and emission wavelengths, allowing for the quantification of the analyte at low concentrations. mdpi.comnih.gov

Electrochemical Detection and Sensing Platforms

Electrochemical methods offer a sensitive and often cost-effective approach for the determination of sulfonamides. tandfonline.com These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. tandfonline.comnih.gov

Various types of electrodes, including glassy carbon, carbon paste, and boron-doped diamond (BDD) electrodes, have been utilized for the electrochemical analysis of sulfonamides. nih.govresearchgate.net BDD electrodes, in particular, have shown promise due to their wide potential window and low background current, providing well-resolved and irreversible oxidation peaks for sulfonamides. nih.govnih.gov The development of chemically modified electrodes and electrochemical sensors aims to enhance selectivity and sensitivity, enabling the detection of sulfonamides in complex matrices. nih.govmdpi.comyoutube.com Techniques like differential pulse voltammetry and linear sweep voltammetry are often employed. mdpi.com

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile derivatives of this compound. researchgate.net After derivatization, GC separates the components, and the mass spectrometer provides detailed structural information and sensitive quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the analysis of sulfonamides. nih.govnih.govscitepress.org It allows for the direct analysis of the compound without the need for derivatization. nih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance sensitivity and specificity, making it suitable for trace-level analysis. nih.govshopshimadzu.com Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers even faster analysis times and improved resolution. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a valuable technique for the structural elucidation of unknown metabolites or impurities. nih.gov While less sensitive than MS, NMR provides unambiguous structural information. nih.gov LC-NMR can be performed in on-flow, stop-flow, or offline modes to accommodate different analytical needs and sample concentrations. nih.gov

Table 2: Hyphenated Techniques for Sulfonamide Analysis

| Technique | Separation Method | Detection Method | Key Advantages |

| GC-MS | Gas Chromatography | Mass Spectrometry | High resolution for volatile compounds, detailed structural information. nih.govresearchgate.net |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity and selectivity, no derivatization needed, suitable for trace analysis. nih.govnih.govshopshimadzu.com |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structural elucidation of unknowns. nih.gov |

Structure Activity Relationships and Structure Property Correlations in Non Biological Systems

Impact of Substituent Effects on Chemical Reactivity and Catalytic Efficiency

The chemical reactivity and catalytic efficiency of N,N-Dimethylpyridine-4-sulfonamide are significantly influenced by the electronic properties of the substituents on both the pyridine (B92270) ring and the sulfonamide nitrogen. While specific kinetic data for the catalytic activity of this compound is not extensively documented in the reviewed literature, a comprehensive understanding can be derived from the well-studied analogue, 4-Dimethylaminopyridine (B28879) (DMAP). chemicalbook.comwikipedia.orgsigmaaldrich.com

DMAP is a highly efficient nucleophilic catalyst for a wide array of chemical transformations, including acylation, esterification, and silylation reactions. wikipedia.orgsigmaaldrich.comchemicalbook.com Its catalytic prowess stems from the powerful electron-donating mesomeric effect of the dimethylamino group, which significantly enhances the nucleophilicity of the pyridine nitrogen. wikipedia.org This increased nucleophilicity allows DMAP to readily react with electrophiles, such as acid anhydrides, to form a highly reactive N-acylpyridinium salt. researchgate.net This intermediate is then more susceptible to nucleophilic attack by a substrate, like an alcohol, leading to an accelerated rate of reaction. wikipedia.orgresearchgate.net

In the case of this compound, the electron-withdrawing nature of the sulfonamide group (-SO₂N(CH₃)₂) is expected to have a contrasting effect on the reactivity of the pyridine nitrogen. The sulfonyl group is a strong -I (inductive) and -M (mesomeric) group, which withdraws electron density from the pyridine ring. This reduction in electron density at the pyridine nitrogen would render it less nucleophilic compared to DMAP. Consequently, its efficiency as a nucleophilic catalyst in reactions like acylation is anticipated to be considerably lower than that of DMAP.

However, the sulfonamide group itself can participate in chemical reactions. For instance, N-acylation of sulfonamides is a known transformation. nih.gov The reactivity of the sulfonamide nitrogen can be influenced by substituents on the pyridine ring. Electron-donating groups at positions 2 and 6 of the pyridine ring would increase the electron density on the ring and, to a lesser extent, on the sulfonamide nitrogen, potentially modulating its reactivity. Conversely, electron-withdrawing groups would decrease it.

Studies on related pyridine sulfonamides have shown that the nature and position of substituents on the pyridine ring play a crucial role in their chemical and biological activities. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the substituents on the pyridine and pyrazole (B372694) rings significantly influenced their inhibitory activity against carbonic anhydrase isoforms. nih.gov Similarly, research on other pyridine-based N-sulfonamides has highlighted the importance of substituent effects on their observed biological activities. acs.org These findings underscore the principle that modifications to the pyridine scaffold can fine-tune the electronic and steric properties of the entire molecule, thereby impacting its reactivity and interaction with other molecules.

A comparative analysis of the catalytic activity of various 4-substituted pyridines can provide a clearer picture of the expected efficiency of this compound.

| Catalyst | Substituent at 4-position | Electronic Effect of Substituent | Expected Relative Catalytic Efficiency in Acylation |

|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | -N(CH₃)₂ | Strongly Electron-Donating (+M > -I) | Very High |

| Pyridine | -H | Weakly Electron-Withdrawing | Low |

| 4-Nitropyridine | -NO₂ | Strongly Electron-Withdrawing (-I, -M) | Very Low (essentially non-catalytic as a nucleophile) |

| This compound | -SO₂N(CH₃)₂ | Strongly Electron-Withdrawing (-I, -M) | Expected to be Very Low |

Correlation of Molecular Structure with Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl protons of the sulfonamide group. The pyridine ring protons will appear as two sets of doublets in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the sulfonamide group at the 4-position, the protons at the 2- and 6-positions (ortho to the nitrogen) will be shifted downfield compared to the protons at the 3- and 5-positions. The six protons of the two methyl groups on the sulfonamide nitrogen will likely appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm).

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons and the methyl carbons. The carbon atom attached to the sulfonamide group (C4) will be significantly deshielded and appear at a lower field. The chemical shifts of the other pyridine carbons will also be influenced by the electron-withdrawing sulfonamide group. The two methyl carbons of the dimethylsulfonamide group will give a single resonance in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be characterized by the vibrational modes of the pyridine ring and the sulfonamide group.

Sulfonamide Group Vibrations: The most prominent bands will be the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 900-800 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to several bands in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the C-S bond and the S-N bond. The detection of fragments corresponding to the pyridine ring and the dimethylsulfonamide moiety would be expected. For instance, predicted collision cross-section data for the related compound 2-chloro-N,N-dimethylpyridine-4-sulfonamide shows expected adducts that can be used to infer the fragmentation of the parent molecule. uni.lu

| Spectroscopic Technique | Expected Key Signals/Bands for this compound |

|---|---|

| ¹H NMR | Two doublets for pyridine protons (δ 7.0-9.0 ppm); Singlet for -N(CH₃)₂ protons (δ 2.5-3.5 ppm) |

| ¹³C NMR | Signals for pyridine carbons (deshielded C4); Signal for methyl carbons |

| IR | Asymmetric SO₂ stretch (1350-1300 cm⁻¹); Symmetric SO₂ stretch (1160-1130 cm⁻¹); Pyridine ring vibrations (1600-1400 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak; Fragments corresponding to pyridine and dimethylsulfonamide moieties |

Influence of Conformational Flexibility on Reactivity and Binding Affinity

The conformational flexibility of this compound, particularly the rotation around the C4-S and S-N bonds, can have a significant impact on its chemical reactivity and binding affinity in non-biological systems. The orientation of the sulfonamide group relative to the pyridine ring can influence the molecule's steric hindrance, dipole moment, and the accessibility of the lone pair of electrons on the pyridine nitrogen.

Studies on the conformational preferences of benzenesulfonamides have shown that the geometry around the sulfur atom is typically tetrahedral, and there is rotational freedom around the C-S and S-N bonds. wikipedia.org The preferred conformation is often a result of a balance between steric repulsion and electronic interactions. In the case of this compound, the two methyl groups on the nitrogen atom introduce steric bulk, which will influence the rotational barrier around the S-N bond.

The conformation of the molecule can affect its ability to act as a ligand in coordination chemistry. The orientation of the pyridine nitrogen's lone pair is crucial for its coordination to a metal center. If the sulfonamide group, due to its size and conformation, sterically hinders the approach to the pyridine nitrogen, the binding affinity will be reduced.

Furthermore, in the context of catalysis, the conformational state of the molecule could influence its ability to adopt the necessary transition state geometry for a reaction to occur. While its catalytic activity as a nucleophile is expected to be low, any potential catalytic role would be sensitive to its three-dimensional structure.

A molecular modeling study on related pyridine and piperidine (B6355638) sulfonic acid derivatives highlighted the importance of conformational analysis in understanding their pharmacological results, suggesting that the binding geometry is a key determinant of activity. nih.gov Although this study was in a biological context, the underlying principles of how conformation affects molecular interactions are transferable to non-biological systems.

Theoretical Prediction of Structure-Property Relationships

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the structure-property relationships of molecules like this compound. nih.gov These computational methods can provide insights into various properties that are difficult or time-consuming to measure experimentally.

Electronic Properties: DFT calculations can be used to determine the distribution of electron density in the molecule, which is fundamental to understanding its reactivity. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the sites of nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be localized on the pyridine ring, while the LUMO may be associated with the sulfonyl group, although the precise distribution would require specific calculations. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. chemicalbook.com

Molecular Electrostatic Potential (MEP): An MEP map can visually represent the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP would likely show a region of negative potential around the pyridine nitrogen and the oxygen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms of the pyridine ring.

Spectroscopic Properties: Theoretical calculations can also be used to predict spectroscopic data. For example, calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm the molecular structure. While experimental data for the title compound is scarce, theoretical predictions can provide a valuable reference point.

Conformational Analysis: Computational methods can be employed to explore the potential energy surface of the molecule as a function of the torsional angles around the C-S and S-N bonds. This allows for the identification of the most stable conformers and the determination of the energy barriers for rotation between them. This information is crucial for understanding the dynamic behavior of the molecule and its implications for reactivity and binding.

A theoretical study on a charge transfer complex involving DMAP utilized DFT to support experimental findings and evaluate various molecular properties. nih.gov A similar approach for this compound would be invaluable for a deeper understanding of its structure-property correlations.

| Property | Theoretical Prediction Method | Predicted Insight for this compound |

|---|---|---|

| Electronic Reactivity | DFT (HOMO/LUMO analysis) | Identification of nucleophilic and electrophilic sites. |

| Electrostatic Interactions | MEP Mapping | Visualization of charge distribution and potential interaction sites. |

| Spectroscopic Signatures | DFT (NMR/IR calculations) | Prediction of NMR chemical shifts and IR vibrational frequencies. |

| Conformational Preferences | Potential Energy Surface Scan | Identification of stable conformers and rotational energy barriers. |

Future Directions in N,n Dimethylpyridine 4 Sulfonamide Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and sustainable methods for the synthesis of N,N-Dimethylpyridine-4-sulfonamide would be a primary and crucial area of future research. Currently, there are no established, optimized synthetic routes specifically for this compound in the public domain. Future work could focus on:

Adapting Existing Sulfonamide Syntheses: Research could adapt known methods for creating aryl sulfonamides, such as the reaction of 4-pyridinesulfonyl chloride with dimethylamine (B145610). Key challenges would involve the synthesis and stability of the 4-pyridinesulfonyl chloride precursor.

Green Chemistry Approaches: Future synthetic strategies should prioritize sustainability. This could involve exploring solvent-free reactions, using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, or developing catalytic methods that avoid stoichiometric reagents. nih.gov

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency for the preparation of this compound.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Conventional Batch Synthesis | Well-understood principles | Potential for hazardous intermediates, solvent waste |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Scalability can be an issue |

| Flow Chemistry | Enhanced safety, precise process control | Higher initial equipment cost |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions | Enzyme stability and availability |

Development of Advanced Catalytic Systems Based on the Pyridine (B92270) Sulfonamide Scaffold

The pyridine and sulfonamide moieties are both prevalent in the design of ligands and catalysts. Future research could investigate the potential of this compound and its derivatives as:

Ligands for Transition Metal Catalysis: The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group could act as coordination sites for various transition metals. The resulting metal complexes could be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the dimethylsulfamoyl group would likely influence the catalytic activity of the metal center.

Organocatalysts: While 4-(Dimethylamino)pyridine (DMAP) is a renowned nucleophilic catalyst, the introduction of the sulfonamide group in this compound would significantly alter its electronic and steric properties. mdpi.comwikipedia.org It is conceivable that this scaffold could be explored for its potential in organocatalysis, perhaps after structural modification to introduce additional functionalities.

Integration into Emerging Fields of Chemical Science and Engineering